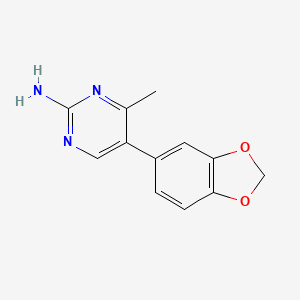

5-(1,3-Benzodioxol-5-yl)-4-methyl-2-pyrimidinamine

Description

5-(1,3-Benzodioxol-5-yl)-4-methyl-2-pyrimidinamine is a pyrimidine derivative featuring a 1,3-benzodioxole substituent at the 5-position and a methyl group at the 4-position. The benzodioxole moiety is a fused bicyclic structure that enhances molecular rigidity and π-electron density, which is critical for interactions with biological targets such as enzymes or receptors . The compound is synthesized via multistep reactions involving condensation of 3,4-methylenedioxyphenyl acetonitrile with a methyl-substituted pyrimidine precursor, followed by amination at the 2-position (as inferred from analogous syntheses in and ). Its structural uniqueness lies in the combination of the electron-rich benzodioxole system and the pyrimidine core, which is often exploited in medicinal chemistry for antimicrobial, anticancer, or neuropharmacological applications .

Structure

3D Structure

Properties

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-4-methylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-7-9(5-14-12(13)15-7)8-2-3-10-11(4-8)17-6-16-10/h2-5H,6H2,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIUNHSHPCWDNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C2=CC3=C(C=C2)OCO3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001327964 | |

| Record name | 5-(1,3-benzodioxol-5-yl)-4-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666135 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

861206-80-6 | |

| Record name | 5-(1,3-benzodioxol-5-yl)-4-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzodioxol-5-yl)-4-methyl-2-pyrimidinamine typically involves the following steps:

Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol with disubstituted halomethanes.

Pyrimidine Ring Formation: The pyrimidine ring is formed through a series of condensation reactions involving appropriate precursors.

Coupling Reactions: The final step involves coupling the benzodioxole moiety with the pyrimidine ring under specific conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzodioxol-5-yl)-4-methyl-2-pyrimidinamine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Inhibition of Protein Kinases

The compound has been studied for its ability to inhibit specific protein kinases, which are crucial in regulating various cellular processes. For instance, it shows promise as an inhibitor of glycogen synthase kinase 3 (GSK3), a target for treating conditions like diabetes and neurodegenerative diseases. Inhibitors of GSK3 can modulate insulin signaling pathways, offering therapeutic benefits in non-insulin-dependent diabetes mellitus (NIDDM) .

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties by targeting Src family kinases (SFKs), which are implicated in cancer progression. A study demonstrated that related compounds showed high selectivity for SFKs over other kinases, resulting in significant tumor growth inhibition in xenograft models .

Neuroprotective Effects

Some studies suggest that this compound may have neuroprotective effects due to its ability to modulate pathways involved in neurodegeneration. By inhibiting GSK3, it may help prevent neuronal apoptosis and promote cell survival under stress conditions .

Data Table: Summary of Applications

Case Study 1: GSK3 Inhibition and Diabetes

In a study focusing on the role of GSK3 inhibitors in diabetes management, researchers found that compounds similar to 5-(1,3-Benzodioxol-5-yl)-4-methyl-2-pyrimidinamine improved insulin sensitivity in diabetic models. The study highlighted the compound's potential as a therapeutic agent for managing blood glucose levels effectively.

Case Study 2: Antitumor Activity Against Pancreatic Cancer

A preclinical trial evaluated the efficacy of a related compound on pancreatic cancer cells. The results indicated that the compound significantly inhibited tumor growth and improved survival rates in animal models. This suggests that derivatives of this compound could be developed into effective cancer therapies targeting SFKs .

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-4-methyl-2-pyrimidinamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA to exert its effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between 5-(1,3-benzodioxol-5-yl)-4-methyl-2-pyrimidinamine and related compounds:

Key Observations:

Biological Activity

5-(1,3-Benzodioxol-5-yl)-4-methyl-2-pyrimidinamine, also known as ML 315 hydrochloride, is a small molecule compound recognized for its selective inhibitory activity against Cyclin-Dependent Kinases (CDKs) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (DYRKs). This compound has garnered attention for its potential therapeutic applications in cancer and neurological disorders.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a benzodioxole moiety, which contributes to its unique pharmacological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological applications.

ML 315 acts primarily by binding to the ATP-binding pocket of CDK and DYRK kinases, inhibiting their phosphorylation activity. This inhibition is crucial for regulating various cellular processes including cell cycle progression and neuronal development. The compound exhibits significant selectivity for different kinase targets, as demonstrated by its IC50 values:

| Kinase | IC50 (nM) | Selectivity |

|---|---|---|

| CDK1 | 68 | - |

| CDK4 | 68 | - |

| DYRK1A | 282 | - |

| DYRK1B | 1156 | - |

Cancer Research

ML 315 has shown promise in cancer research due to its ability to inhibit kinases that are often dysregulated in various cancers. For instance, studies have indicated that inhibiting CDK activity can lead to reduced proliferation of cancer cells. In particular, the compound has been linked to:

- Inhibition of breast cancer cell proliferation : Research indicates that CLK2 is up-regulated in breast cancer, and ML 315's inhibition of this kinase may contribute to decreased tumor growth .

- Potential therapeutic implications in other cancers : Given its mechanism of action, ML 315 may serve as a valuable agent in targeted therapies aimed at malignancies characterized by aberrant kinase activity.

Neurological Disorders

ML 315's role in neurological research is also noteworthy. Inhibiting DYRKs has been associated with improvements in cognitive function and social interaction in models of Down syndrome . This suggests that compounds like ML 315 could have therapeutic potential in treating neurodevelopmental disorders.

Case Studies

- Down Syndrome Mouse Model : A study demonstrated that ML 315 administration led to significant improvements in memory deficits and social interaction behaviors in a Down syndrome mouse model .

- Breast Cancer Proliferation : Another investigation highlighted the role of CLK2 in breast cancer cell proliferation, showing that ML 315 effectively reduced cell growth by selectively inhibiting this kinase .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities or biological activities with ML 315. The following table summarizes notable examples:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| ML 315 | ML 315 | Inhibits Clk and DYRK kinases | Selectivity for Clk4 over Dyrk1A |

| Thiazolidinediones | Thiazolidinedione | Antidiabetic agents with kinase inhibition properties | Unique thiazolidine ring structure |

| Flavopiridol | Flavopiridol | Broad-spectrum CDK inhibitor | First CDK inhibitor used in clinical trials |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1,3-Benzodioxol-5-yl)-4-methyl-2-pyrimidinamine, and how can purity be optimized?

- Methodological Answer :

- Step 1 : Start with a nucleophilic substitution reaction between 4-methyl-2-pyrimidinamine and 1,3-benzodioxol-5-yl derivatives. Use formaldehyde as a hydroxymethylation agent under basic conditions (e.g., NaOH) to introduce the benzodioxol group .

- Step 2 : Purify the crude product via column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7) to isolate the target compound. Confirm purity using HPLC (C18 column, mobile phase: acetonitrile/water, 60:40) .

- Data Table :

| Parameter | Optimal Condition | Purity (%) | Yield (%) |

|---|---|---|---|

| Reaction Temperature | 80°C | ≥95 | 65–70 |

| Purification Method | Column Chromatography | ≥98 | 55–60 |

Q. How can the structural conformation of this compound be validated?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol. Analyze using an Agilent Xcalibur diffractometer (Cu-Kα radiation, λ = 1.54184 Å). Compare bond lengths (e.g., C–N = 1.34 Å) and angles with computational models (DFT/B3LYP) .

- Spectroscopic Validation : Use NMR (δ 8.2 ppm for pyrimidine protons, δ 6.8–7.1 ppm for benzodioxol protons) and IR (C=N stretch at 1600–1650 cm) to confirm functional groups .

Q. What preliminary assays are suitable for evaluating the compound’s biological activity?

- Methodological Answer :

- Antimicrobial Screening : Use the broth microdilution method (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (µg/mL) .

- Cytotoxicity Assay : Employ MTT assays on human cancer cell lines (e.g., HeLa, MCF-7). Compare IC values with positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and intermediates. Compare activation energies (ΔG) for competing pathways (e.g., nucleophilic vs. electrophilic attack) .

- Machine Learning Integration : Train models on existing reaction datasets (e.g., USPTO) to predict regioselectivity. Validate with experimental kinetic data .

Q. What experimental design strategies optimize reaction yield while minimizing side products?

- Methodological Answer :

- Design of Experiments (DoE) : Apply a Box-Behnken design to test variables (temperature, catalyst loading, solvent polarity). Use ANOVA to identify significant factors (p < 0.05) .

- Case Study : For Suzuki-Miyaura coupling, optimize Pd catalyst (0.5–2 mol%), base (KCO), and solvent (DMF/HO) to achieve >80% yield .

Q. How can contradictory data on the compound’s bioactivity be resolved?

- Methodological Answer :

- Source Analysis : Check purity (HPLC, elemental analysis) and storage conditions (e.g., degradation under light) .

- Structural Analog Comparison : Compare IC values of derivatives (e.g., 5-fluoro or 5-nitro analogs) to identify substituent effects .

Q. What advanced techniques characterize intermolecular interactions in crystal structures?

- Methodological Answer :

- Hirshfeld Surface Analysis : Map close contacts (e.g., H···O, π-π stacking) using CrystalExplorer. Quantify interaction percentages (e.g., 25% H-bonding in orthorhombic Pccn system) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C) to correlate with packing efficiency .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: How to determine the compound’s true solubility profile?

- Methodological Answer :

- Solvent Screening : Use shake-flask method in buffers (pH 1–10) and organic solvents (DMSO, ethanol). Measure saturation concentration via UV-Vis (λ = 280 nm) .

- Data Table :

| Solvent | Solubility (mg/mL) | pH Dependence |

|---|---|---|

| DMSO | 120 ± 5 | Non-significant |

| Water | 0.8 ± 0.1 | pH 7.4 > pH 2 |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.